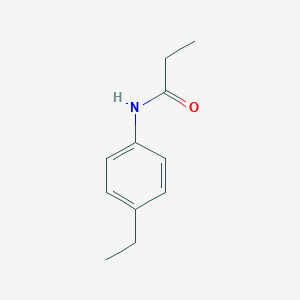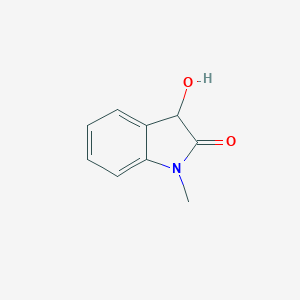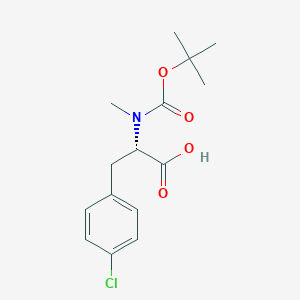
N-(4-ethylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)propanamide, also known as N-(p-ethylphenyl)propionamide or N-ethyl-4-phenylbutanamide, is a chemical compound with the molecular formula C12H17NO. It is a white crystalline solid that is soluble in organic solvents and is commonly used in scientific research for its various applications.
Wirkmechanismus
The mechanism of action of N-(4-ethylphenyl)propanamide(4-ethylphenyl)propanamide is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins, which play a role in pain and inflammation.
Biochemische Und Physiologische Effekte
N-(4-ethylphenyl)propanamide(4-ethylphenyl)propanamide has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and to have local anesthetic effects. It has also been shown to have sedative and anticonvulsant effects, and to affect the levels of certain neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethylphenyl)propanamide(4-ethylphenyl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and is readily available. It is also relatively stable, and can be stored for long periods of time without degradation. However, it can be expensive to produce in large quantities, and its effects can be difficult to measure accurately.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-ethylphenyl)propanamide(4-ethylphenyl)propanamide. One area of interest is its potential use as a treatment for pain and inflammation, particularly in cases where traditional painkillers are not effective. Another area of interest is its potential use as a local anesthetic, particularly in cases where traditional anesthetics are not effective or are contraindicated. Additionally, further research is needed to fully understand the mechanism of action of N-(4-ethylphenyl)propanamide(4-ethylphenyl)propanamide, and to determine its potential for use in other areas of medicine and scientific research.
Synthesemethoden
N-(4-ethylphenyl)propanamide(4-ethylphenyl)propanamide can be synthesized through several methods, including the reaction of 4-ethylphenylacetic acid with ammonium hydroxide, followed by acylation with acetic anhydride. Another method involves the reduction of 4-ethylphenylpropanoic acid with lithium aluminum hydride, followed by acylation with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
N-(4-ethylphenyl)propanamide(4-ethylphenyl)propanamide has been extensively studied for its various scientific research applications. It has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. It has also been investigated for its potential use as a local anesthetic and for its effects on the central nervous system.
Eigenschaften
CAS-Nummer |
20172-37-6 |
|---|---|
Produktname |
N-(4-ethylphenyl)propanamide |
Molekularformel |
C11H15NO |
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
N-(4-ethylphenyl)propanamide |
InChI |
InChI=1S/C11H15NO/c1-3-9-5-7-10(8-6-9)12-11(13)4-2/h5-8H,3-4H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
LKNFCBOZWHSNEJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CC |
Kanonische SMILES |
CCC1=CC=C(C=C1)NC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![8-Azaspiro[4.5]decane hydrochloride](/img/structure/B184460.png)


![Dimethyl 2-[(methylsulfonyl)amino]terephthalate](/img/structure/B184466.png)


